Enhanced Hydrogen-Bond Acceptor Capacity Distinguishes the Indoline Sulfonamide Compound from Tertiary Amine Analogs
The indoline‑1‑sulfonyl substitution increases the number of hydrogen‑bond acceptors (HBA) from 3 in the tertiary‑amine comparator 2‑(2,4‑dichlorophenoxy)‑N‑(2‑(diethylamino)ethyl)acetamide (NP 251, CAS 47085‑76‑7) to 5 in the target compound, while maintaining equivalent hydrogen‑bond donor count and lipophilicity [1][2]. This shift is expected to improve solubility and modulate target recognition in polar binding pockets.
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 5 HBA |
| Comparator Or Baseline | NP 251 (2‑(2,4‑dichlorophenoxy)‑N‑(2‑(diethylamino)ethyl)acetamide): 3 HBA |
| Quantified Difference | +2 HBA (67 % increase) |
| Conditions | Computed descriptors from PubChem 2.1 (target) and PubChem 2.2 (comparator) |
Why This Matters
A higher HBA count directly influences aqueous solubility and polar interactions within pharmacological targets—buyers selecting a compound for CNS or GPCR‑focused screening should prioritise this feature over non‑sulfonamide analogs.
- [1] PubChem Compound Summary for CID 41706879. 2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide. National Center for Biotechnology Information, 2026. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/921999-55-5. View Source
- [2] PubChem Compound Summary for CID 206267. NP 251 (2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide). National Center for Biotechnology Information, 2026. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/np-251. View Source
